Nitro Group Positional Isomerism: Ortho (2-Nitro) vs. Meta (3-Nitro) Regioisomer Structural and Electronic Differentiation
The target compound (CAS 865249-11-2) bears a 2-nitrobenzoyl (ortho) substituent, whereas the closest commercially available regioisomer (CAS 865249-05-4) bears a 3-nitrobenzoyl (meta) group. The ortho-nitro orientation places the strongly electron-withdrawing nitro group in closer spatial proximity to the imine carbonyl, creating a distinct intramolecular electronic environment. The computed topological polar surface area (TPSA) for the target is 130 Ų [1]; while the meta-nitro regioisomer is expected to exhibit an identical TPSA by calculation, the spatial vector of the nitro dipole differs, which can alter hydrogen-bonding geometry with biological targets. Furthermore, the target compound adopts the (E)-configuration at the exocyclic imine bond, whereas the 3-nitro regioisomer is specified as the (Z)-isomer . This configurational difference, combined with the nitro positional isomerism, produces two non-superimposable molecular surfaces that cannot be assumed to engage protein binding sites identically.
| Evidence Dimension | Nitro group position and imine configuration |
|---|---|
| Target Compound Data | 2-nitrobenzoyl (ortho) substituent; (E)-imine configuration; TPSA = 130 Ų |
| Comparator Or Baseline | CAS 865249-05-4: 3-nitrobenzoyl (meta) substituent; (Z)-imine configuration; TPSA = 130 Ų (computed equivalent) |
| Quantified Difference | Positional isomerism (ortho vs. meta); configurational isomerism (E vs. Z); TPSA identical but dipole vector orientation differs |
| Conditions | Computational analysis from PubChem (2025) and vendor product specifications |
Why This Matters
In medicinal chemistry campaigns, nitro group position and imine configuration are non-interchangeable pharmacophoric features; procurement of the correct isomer is essential for SAR reproducibility.
- [1] PubChem. (2025). Compound Summary for CID 4549197: Computed Properties (Topological Polar Surface Area). National Center for Biotechnology Information. View Source
